Cas no 825633-94-1 (5-iodo-2,3-dihydropyridazin-3-one)

5-iodo-2,3-dihydropyridazin-3-one structure
825633-94-1 structure
5-iodo-2,3-dihydropyridazin-3-one
825633-94-1
C4H3IN2O
221.983892679214
MFCD08693620
68882
16638330

5-iodo-2,3-dihydropyridazin-3-one Properties

Names and Identifiers

    • 5-iodopyridazin-3(2H)-one
    • 5-Iodo-2,3-dihydropyridazin-3-one
    • 3(2H)-Pyridazinone, 5-iodo-
    • 4-iodo-1H-pyridazin-6-one
    • 5-IODO-2H-PYRIDAZIN-3-ONE
    • 5-Iodo-3(2H)-pyridazinone
    • 5-Iodo-3(2H)-pyridazinone (ACI)
    • +Expand
    • MFCD08693620
    • UZWMMCWOUBWROK-UHFFFAOYSA-N
    • 1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
    • O=C1NN=CC(I)=C1

Computed Properties

  • 221.92900
  • 1
  • 3
  • 0
  • 8

Experimental Properties

  • 0.37450
  • 45.75000
  • 147-148 ºC
  • 2.40

5-iodo-2,3-dihydropyridazin-3-one Security Information

5-iodo-2,3-dihydropyridazin-3-one Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-iodo-2,3-dihydropyridazin-3-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038VR-100mg
5-Iodopyridazin-3(2H)-one
825633-94-1 97%
100mg
$8.00 2024-04-21
A2B Chem LLC
AB50679-100mg
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
100mg
$8.00 2024-04-19
abcr
AB404430-250 mg
5-Iodo-3(2H)-pyridazinone; .
825633-94-1
250MG
€91.40 2023-01-22
Advanced ChemBlocks
P44522-1G
5-iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
1G
$65 2023-04-13
Alichem
A029194222-5g
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 95%
5g
$244.80 2023-09-01
Ambeed
A121929-100mg
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
100mg
$10.0 2024-07-24
Crysdot LLC
CD11051277-5g
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 95+%
5g
$238 2024-07-19
Enamine
EN300-181016-0.05g
5-iodo-2,3-dihydropyridazin-3-one
825633-94-1 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D523480-5g
5-Iodopyridazin-3(2H)-one
825633-94-1 97%
5g
$465 2022-09-03
Matrix Scientific
115336-1g
5-Iodo-3(2H)-pyridazinone, 95%
825633-94-1 95%
1g
$78.00 2023-09-08

5-iodo-2,3-dihydropyridazin-3-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  120 °C
Reference
Pyridazine derivatives. Part 39: Reactivity of 5-iodopyridazin-3(2H)-ones in palladium-catalyzed reactions
Coelho, Alberto; et al, Tetrahedron, 2004, 60(52), 12177-12189

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ;  24 h, 140 °C
Reference
Synthesis and evaluation of 4- and 5-pyridazin-3-one phenoxypropylamine analogues as histamine-3 receptor antagonists
Becknell, Nadine C.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(12), 3880-3886

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ;  10 h, 150 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  40 °C
Reference
Reaction of chloropyridazin-3(2H)-ones with iodide. Part I. A mechanistic study
Krajsovszky, G.; et al, Journal of Molecular Structure: THEOCHEM, 2005, 713(1-3), 235-243

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ;  24 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Toluene ;  120 °C
Reference
Pyridazine derivatives. Part 39: Reactivity of 5-iodopyridazin-3(2H)-ones in palladium-catalyzed reactions
Coelho, Alberto; et al, Tetrahedron, 2004, 60(52), 12177-12189

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water ;  3 h, 120 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  40 °C
Reference
Reaction of chloropyridazin-3(2H)-ones with iodide. Part I. A mechanistic study
Krajsovszky, G.; et al, Journal of Molecular Structure: THEOCHEM, 2005, 713(1-3), 235-243

5-iodo-2,3-dihydropyridazin-3-one Raw materials

5-iodo-2,3-dihydropyridazin-3-one Preparation Products

5-iodo-2,3-dihydropyridazin-3-one Suppliers

HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:825633-94-1)
LIU JING LI : 1 8 7 0 2 7 6 2 2 5 1
18702762251
1438980033@qq.com

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